PX-102 (trans-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID30259754-Compound-Px-102, also known as PX20606, is a synthetic agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. PX-102 has shown potential in treating various metabolic and liver diseases due to its ability to modulate these metabolic pathways .
Preparation Methods
The synthesis of PX-102 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
PX-102 undergoes several types of chemical reactions, including:
Oxidation: PX-102 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PX-102, leading to different reduced forms.
Substitution: PX-102 can undergo substitution reactions where specific atoms or groups are replaced with others, altering its chemical properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
PX-102 has a wide range of scientific research applications, including:
Chemistry: PX-102 is used as a tool compound to study the FXR pathway and its role in metabolic regulation.
Biology: Researchers use PX-102 to investigate the biological effects of FXR activation, including its impact on gene expression and cellular metabolism.
Medicine: PX-102 is being explored as a potential therapeutic agent for treating metabolic disorders, liver diseases, and cardiovascular diseases.
Industry: PX-102’s ability to modulate lipid and glucose metabolism makes it a candidate for developing new drugs and treatments for metabolic diseases
Mechanism of Action
PX-102 exerts its effects by binding to and activating the farnesoid X receptor (FXR). Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs). This binding initiates the transcription of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR by PX-102 also leads to the modulation of various signaling pathways, including the PI3K/AKT pathway, which plays a role in cell survival and metabolism .
Comparison with Similar Compounds
PX-102 is similar to other FXR agonists, such as obeticholic acid and GW4064. PX-102 has unique properties that distinguish it from these compounds:
Obeticholic Acid: While both PX-102 and obeticholic acid activate FXR, PX-102 has shown different pharmacokinetic properties and a distinct safety profile.
GW4064: PX-102 and GW4064 share structural similarities, but PX-102 has improved aqueous solubility and membrane permeability, making it more suitable for certain applications
Properties
IUPAC Name |
4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.